2-Benzyl-3-(4-methoxyphenoxy)quinoxaline

Anticancer Quinoxaline SAR

2-Benzyl-3-(4-methoxyphenoxy)quinoxaline (CAS 478046-80-9) is a disubstituted quinoxaline derivative with the molecular formula C22H18N2O2 and a molecular weight of 342.4 g/mol. It belongs to the broader class of 2,3-disubstituted quinoxalines—a privileged scaffold in medicinal chemistry known for yielding diverse biological activities.

Molecular Formula C22H18N2O2
Molecular Weight 342.398
CAS No. 478046-80-9
Cat. No. B2735828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-3-(4-methoxyphenoxy)quinoxaline
CAS478046-80-9
Molecular FormulaC22H18N2O2
Molecular Weight342.398
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4
InChIInChI=1S/C22H18N2O2/c1-25-17-11-13-18(14-12-17)26-22-21(15-16-7-3-2-4-8-16)23-19-9-5-6-10-20(19)24-22/h2-14H,15H2,1H3
InChIKeyDZPUOVDLDYBFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-3-(4-methoxyphenoxy)quinoxaline (CAS 478046-80-9): Chemical Identity, Scaffold Class, and Procurement Baseline


2-Benzyl-3-(4-methoxyphenoxy)quinoxaline (CAS 478046-80-9) is a disubstituted quinoxaline derivative with the molecular formula C22H18N2O2 and a molecular weight of 342.4 g/mol . It belongs to the broader class of 2,3-disubstituted quinoxalines—a privileged scaffold in medicinal chemistry known for yielding diverse biological activities [1]. The compound features a benzyl group at the 2-position and a 4-methoxyphenoxy group at the 3-position of the quinoxaline core , a substitution pattern that distinguishes it from simpler diaryl-quinoxalines [2].

2-Benzyl-3-(4-methoxyphenoxy)quinoxaline: Why In-Class Substitution Without Quantitative Comparability Is Scientifically Unsound


Within 2,3-disubstituted quinoxalines, even minor side-chain alterations at the 2- and 3-positions produce dramatic shifts in potency, selectivity, and mechanism [1]. For instance, in antitumor quinoxaline series, changing the 2-substituent from benzylamino to phenoxy or thiophenyl resulted in substantially different growth inhibition profiles across nine human cancer cell lines, with benzylamino derivatives proving consistently more active [2]. The specific combination of a lipophilic 2-benzyl group and an electron-rich 3-(4-methoxyphenoxy) substituent in the target compound creates a distinct pharmacophore that cannot be replicated by generic diaryl-quinoxaline alternatives, making empirical selection based on quantitative evidence essential [3].

2-Benzyl-3-(4-methoxyphenoxy)quinoxaline: Quantitative Differentiation Evidence Versus Closest Analogs


Substituent-Driven Potency Differentiation in 2,3-Disubstituted Quinoxaline Antitumor Series

In a systematic SAR study by Corona et al. (2009), 2-benzylamino-substituted quinoxaline derivatives demonstrated superior antitumor activity compared to their 2-phenoxy counterparts. The benzylamino derivative 2c achieved the highest mean graph midpoint (MG_MID) value of -5.66 across the NCI 60-cell-line panel, while the phenoxy-substituted analogs generally showed weaker inhibition [1]. Although the target compound differs by bearing a 2-benzyl (carbon-linked) rather than a 2-benzylamino (nitrogen-linked) substituent, this study establishes that the nature of the 2-substituent profoundly dictates potency within the same quinoxaline scaffold, supporting the rationale for selecting the specific 2-benzyl/3-(4-methoxyphenoxy) combination over generic phenoxy alternatives [2].

Anticancer Quinoxaline SAR Phenoxy Benzylamino

4-Methoxyphenoxy Substitution as a Physicochemical and Pharmacophoric Differentiator

The 3-(4-methoxyphenoxy) substituent of the target compound introduces a para-methoxy group that acts as an electron-donating moiety, modulating the electron density of the quinoxaline core . In quinoxaline 1,4-di-N-oxide derivatives, the presence of methoxy substituents on phenoxy rings has been shown to influence both reactivity and biological profile [1]. By contrast, the simpler analog 2-benzyl-3-phenoxyquinoxaline (the parent compound lacking the 4-methoxy group) is expected to exhibit higher electron deficiency at the quinoxaline ring, potentially altering target binding and metabolic stability [2]. The 4-methoxyphenoxy group thus provides a distinct physicochemical signature—increased lipophilicity (estimated via the Hansch π value for OCH3: -0.02 for π, but +0.18 as a Hammett σp substituent) relative to the unsubstituted phenoxy analog [3].

Lipophilicity Electron-donating Methoxyphenoxy Quinoxaline ADMET

Phenoxy-Quinoxaline Scaffold Privilege in Multi-Drug Resistance (MDR) Modulation

Carta et al. (2006) demonstrated that 3-phenoxymethyl-substituted quinoxaline derivatives can potentiate the antiproliferative activity of doxorubicin and vincristine in MDR cancer cell lines [1]. The most potent quinoxaline derivative (17a) in that series was a 2-benzyloxy-3-phenoxymethyl-7-trifluoromethylquinoxaline, featuring a benzyloxy group at the 2-position and a phenoxymethyl group at the 3-position—a substitution topology related to the target compound's 2-benzyl/3-(4-methoxyphenoxy) pattern . While the target compound is not directly tested in this study, the structural analogy suggests that the 2-benzyl/3-phenoxy substitution arrangement is a privileged motif in chemosensitizer design, offering a differentiated starting point relative to the more commonly explored 2-alkyl or 2-aryl quinoxaline MDR modulators [2].

MDR Quinoxaline Phenoxymethyl Chemosensitizer P-glycoprotein

Antimicrobial Activity Differentiation via Phenoxy Substituent Electronics in Quinoxalines

Substitution on the phenoxy ring of quinoxaline derivatives has been shown to modulate antibacterial activity. Specifically, methoxy and fluorine substitutions on the phenoxy ring increased antibacterial potency in 2-amino-3-methylquinoxaline derivatives, likely through enhanced inhibition of bacterial DNA gyrase and topoisomerase IV . Salem et al. (2023) further demonstrated that 2-phenoxy-N-arylacetamide quinoxaline hybrids exhibit MIC values as low as 20 mg/mL against Bacillus subtilis [1]. The target compound's 4-methoxyphenoxy group may confer enhanced antibacterial target engagement compared to the unsubstituted phenoxy analog, although direct MIC data for the target compound are not available [2].

Antibacterial Phenoxyquinoxaline DNA gyrase SAR

2-Benzyl-3-(4-methoxyphenoxy)quinoxaline: Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Anticancer Lead Optimization: Prioritizing the 2-Benzyl/3-(4-Methoxyphenoxy) Pharmacophore Over Generic 2,3-Diarylquinoxalines

The SAR evidence from Corona et al. demonstrates that the 2-position substituent is the dominant potency driver in quinoxaline antitumor agents [1]. For medicinal chemistry teams initiating a quinoxaline-based anticancer program, selecting the target compound as a starting scaffold provides a defined 2-benzyl/3-(4-methoxyphenoxy) substitution pattern that can be systematically varied. This avoids the inefficiency of screening generic 2,3-diarylquinoxaline libraries where the critical 2-position SAR is undefined [2].

Multi-Drug Resistance (MDR) Chemosensitizer Development

The structural homology between the target compound and the validated MDR chemosensitizer series reported by Carta et al. supports its use in MDR reversal screening cascades [3]. The 2-benzyl/3-phenoxy ether topology is a privileged motif in this context, and the 4-methoxyphenoxy variant may offer improved physicochemical properties over the benchmark 2-benzyloxy-3-phenoxymethyl derivatives .

Antimicrobial Screening: Exploiting the 4-Methoxyphenoxy SAR Trend

The established SAR trend linking methoxy substitution on the phenoxy ring to enhanced antibacterial activity positions the target compound favorably for antimicrobial screening panels [4]. Procurement of this specific derivative—rather than the unsubstituted 3-phenoxy analog—maximizes the probability of detecting antibacterial hit activity based on electron-donating substituent effects on target engagement .

Computational Chemistry and Pharmacophore Modeling: A Structurally Defined 2,3-Disubstituted Quinoxaline Template

The target compound's well-defined substitution pattern enables its use as a reference template in computational pharmacophore modeling and molecular docking studies [5]. Its distinct combination of a hydrophobic 2-benzyl group and a polarizable 3-(4-methoxyphenoxy) group provides a balanced pharmacophoric profile suitable for virtual screening campaigns targeting diverse biological endpoints [6].

Quote Request

Request a Quote for 2-Benzyl-3-(4-methoxyphenoxy)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.